5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 5-position and a trifluoromethyl group at the 3-position, along with a carboxylic acid group at the 4-position. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Scientific Research Applications
5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Pyrazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability .
Result of Action
Given the broad biological activities of pyrazole derivatives, the compound is likely to exert a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. For instance, the compound’s stability at 2-8°C suggests that temperature can affect its activity . Other factors, such as pH and the presence of other substances, may also influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
For instance, a typical synthetic route may involve the reaction of 3-chloro-1,1,1-trifluoroacetone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of a base such as sodium ethoxide to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Cyclization Reactions: The carboxylic acid group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Cyclization: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: Similar in structure but lacks the chloro and carboxylic acid groups.
Pyrazole-3,4-dicarboxylic acid: Contains additional carboxylic acid groups, leading to different chemical properties.
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide: A derivative with a carboxamide group instead of a carboxylic acid.
Uniqueness
The presence of both the chloro and trifluoromethyl groups in 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it distinct from other pyrazole derivatives and valuable in various applications .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O2/c6-3-1(4(12)13)2(10-11-3)5(7,8)9/h(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBDKMOJOJMBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1Cl)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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